

Spectroscopic Profile of Neopentylamine: A Technical Guide

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Compound of Interest		
Compound Name:	Neopentylamine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **neopentylamine**, a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **neopentylamine**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **neopentylamine** is characterized by three distinct signals corresponding to the different proton environments in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.42	Singlet	2H	-CH ₂ -
1.08	Singlet	2H	-NH2
0.93	Singlet	9H	-C(CH ₃) ₃
Solvent: CDCl₃			

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **neopentylamine**.

Chemical Shift (δ) ppm	Carbon Assignment	
52.5	-CH₂-	
32.5	-C(CH₃)₃	
27.9	-C(CH ₃) ₃	
Solvent: CDCl₃		

Infrared (IR) Spectroscopy

The IR spectrum of **neopentylamine** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a liquid film sample.



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3380, 3300	N-H	Asymmetric & Symmetric Stretch
2950 - 2850	С-Н	Stretch
1605	N-H	Bend (Scissoring)
1470	С-Н	Bend
1360	С-Н	Bend
1220	C-N	Stretch
850	N-H	Wag

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **neopentylamine** results in a characteristic fragmentation pattern that can be used for its identification.



m/z	Relative Intensity (%)	Putative Fragment Ion
87	3.9	[M]+ (Molecular Ion)
72	10.1	[M - CH ₃] ⁺
57	8.1	[M - NH2CH2]+ or [C4H9]+
56	4.4	[C ₄ H ₈] ⁺
55	13.5	[C ₄ H ₇] ⁺
44	2.3	[CH ₂ NH ₂] ⁺
43	1.5	[C ₃ H ₇]+
42	1.7	[C₃H ₆]+
41	13.3	[C ₃ H ₅] ⁺
39	4.7	[C ₃ H ₃] ⁺
32	6.6	[NH2CH2]+ - H2
31	4.3	[CH ₂ NH] ⁺
30	100.0	[CH ₂ NH ₂] ⁺
29	10.9	[C ₂ H ₅]+
28	6.1	[C ₂ H ₄]+
27	3.5	[C ₂ H ₃]+
18	1.7	[NH ₄]+

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **neopentylamine** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane



(TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

A drop of neat **neopentylamine** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

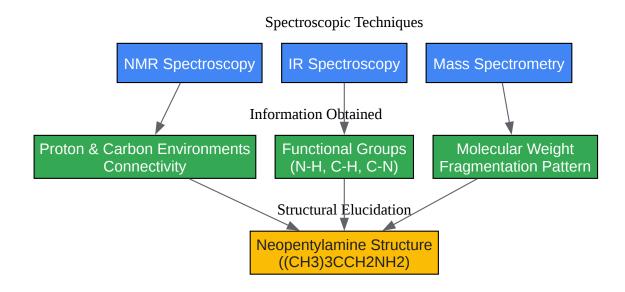
Mass Spectrometry

A dilute solution of **neopentylamine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **neopentylamine**.





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